molecular formula C16H21N3O2S B2621943 Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 19492-61-6

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2621943
CAS No.: 19492-61-6
M. Wt: 319.42
InChI Key: UZVCADMHFJWQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine (DHPM) derivative characterized by:

  • Ethyl carboxylate at position 3.
  • 6-Methyl substituent at position 4.
  • 2-Thioxo group (S atom) at position 2.
  • 4-(Dimethylamino)phenyl moiety at position 4, providing strong electron-donating properties .

It is synthesized via microwave-assisted methods (140°C, 5 minutes), yielding pale green crystals .

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-5-21-15(20)13-10(2)17-16(22)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCADMHFJWQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 19492-61-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₆H₂₁N₃O₂S
  • Molecular Weight: 319.42 g/mol
  • CAS Number: 19492-61-6

The compound features a tetrahydropyrimidine core with a thioxo group, which is crucial for its biological activity. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to act as inhibitors of topoisomerase II (TopoII), an essential enzyme in DNA replication and transcription that is often overexpressed in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Topoisomerase II activity
AntimicrobialPotential antibacterial properties observed in related compounds
CytotoxicityInduces apoptosis in cancer cell lines

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been extensively studied for their antibacterial effects against various pathogens. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria . The thioxo group may play a role in enhancing the antimicrobial efficacy of these compounds.

Case Studies and Research Findings

  • Inhibition Studies : A study reported that related tetrahydropyrimidine derivatives were effective in inhibiting cell proliferation in several cancer cell lines (e.g., MGC-803, HeLa). The mechanism involved G2/M cell cycle arrest and apoptosis induction .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that modifications on the pyrimidine ring significantly affect biological activity. Compounds with specific substituents demonstrated enhanced potency against various cancer types and microbial strains .
  • Cytotoxicity Assessment : In vitro assays indicated that this compound exhibits low cytotoxicity towards normal cell lines while effectively targeting cancer cells .

Scientific Research Applications

Chemistry

Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions including:

  • Oxidation : The compound can undergo oxidation to yield carboxylic acids or aldehydes.
  • Reduction : Reduction reactions can produce alcohols or amines.
  • Substitution : Nucleophilic substitution reactions at the pyrimidine ring can lead to diverse derivatives.

Biology

This compound has garnered attention for its potential biological activities:

  • Enzyme Inhibition : It has been investigated as an inhibitor of key enzymes such as topoisomerases and thymidine phosphorylase. Inhibition of these enzymes is crucial in cancer therapy as they play significant roles in DNA replication and cellular signaling pathways .
    Enzyme TargetMode of ActionReference
    Topoisomerase IIInhibition leading to cell cycle arrest
    Thymidine PhosphorylaseNon-competitive inhibition affecting angiogenesis

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Anticancer Activity : Studies have demonstrated that it exhibits antiproliferative effects on cancer cell lines such as prostate and breast cancer cells .
    Cancer TypeEffect ObservedReference
    Prostate CancerSignificant reduction in cell proliferation
    Breast CancerInduction of apoptosis in vitro
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, warranting further investigation into its mechanisms and applications in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the production of:

  • Pharmaceuticals : As a precursor or active ingredient in various therapeutic agents.
  • Agrochemicals : Potential use in developing new pesticides or herbicides due to its biological activity.

Case Study 1: Topoisomerase Inhibition

A study evaluated the effects of this compound on topoisomerases. The findings indicated that the compound inhibited both TopoIIα and TopoIIβ activities significantly, leading to cell cycle arrest and apoptosis in treated cancer cell lines.

Case Study 2: Thymidine Phosphorylase Inhibition

Research on the inhibition of thymidine phosphorylase revealed that derivatives of this compound displayed non-toxic profiles while effectively inhibiting the enzyme. This suggests potential applications in cancer therapies aimed at reducing tumor growth through angiogenesis inhibition.

Chemical Reactions Analysis

Alkylation at the Thioxo Group

The thioxo (C=S) functionality undergoes nucleophilic substitution with alkylating agents. For example:

  • Reaction with dimethyl sulfate : Forms the methylthio derivative under reflux in ethanol. This S-methylation is confirmed by NMR shifts (disappearance of thioamide proton at δ 9–10 ppm) .

Reaction ConditionsProductYieldSpectral Confirmation (1H NMR)
Dimethyl sulfate, ethanol, refluxEthyl 6-methyl-2-methylthio-4-[4-(dimethylamino)phenyl]-1,4-dihydropyrimidine-5-carboxylate72%δ 2.40–2.20 (s, 3H, SCH3); C=S → C-S-CH3

Aminolysis and Thioether Formation

The thioxo group reacts with amines to form thioether-linked derivatives:

  • Reaction with 2-chloroethylamine : Produces ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-(2-aminoethylthio)-1,4-dihydropyrimidine-5-carboxylate. This proceeds via nucleophilic attack of the amine on the electrophilic sulfur .

Reaction ComponentConditionsProduct PurityKey Spectral Data (IR/NMR)
2-Chloroethylamine hydrochloride, NaOH, ethanolReflux, 1 hr54–72%IR: 1692 cm⁻¹ (ester C=O); δ 3.20–2.30 (SCH2)

Oxidative Transformations

The thioxo group is susceptible to oxidation, though direct experimental data for this compound is limited. Analogous pyrimidine thiones oxidize to sulfoxides (C-SO) or sulfones (C-SO₂) using H₂O₂ or mCPBA . Theoretical reactivity predicts:
C=SH2O2C-SOH2O2C-SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C-SO} \xrightarrow{\text{H}_2\text{O}_2} \text{C-SO}_2
Product stability depends on the electron-donating dimethylamino group, which may moderate oxidation rates.

Cyclocondensation Reactions

The tetrahydropyrimidine ring participates in cyclization with diketones or aldehydes. For example:

  • Reaction with ethyl acetoacetate : Forms fused pyrimidine systems under acidic conditions, confirmed by mass spectrometry (m/z 430–450) .

Cyclizing AgentCatalystProduct StructureApplication Context
Ethyl acetoacetateHCl/ethanolBicyclic pyrimidine derivativeAntimicrobial agent synthesis

Ester Hydrolysis

The ethyl ester moiety hydrolyzes to carboxylic acid under basic conditions:

C-O-C2H5NaOHC-OH\text{C-O-C}_2\text{H}_5 \xrightarrow{\text{NaOH}} \text{C-OH}
This reaction enables further functionalization (e.g., amidation) for drug discovery .

Electrophilic Aromatic Substitution

The electron-rich 4-(dimethylamino)phenyl group directs electrophiles to the para position:

  • Nitration : Predicted to yield nitro derivatives at the phenyl ring

Comparison with Similar Compounds

Electronic and Reactivity Differences

  • Electron-Donating vs. In contrast, halogenated analogs (e.g., 4-chlorophenyl , 2-fluorophenyl ) exhibit increased lipophilicity and altered binding affinities due to electron-withdrawing effects.
  • Thioxo (S) vs. Oxo (O) : Thioxo derivatives generally exhibit higher melting points and greater stability compared to oxo analogs . The sulfur atom also enhances hydrogen-bonding capabilities, which may influence crystal packing and solubility .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer : The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

  • 4-(Dimethylamino)benzaldehyde (aromatic aldehyde),
  • Ethyl acetoacetate (β-ketoester),
  • Thiourea (urea analog),
  • Acid catalyst (e.g., HCl, acetic acid, or Lewis acids like FeCl₃).

Q. Key steps :

Reflux the reactants in a polar solvent (e.g., ethanol or acetic acid) at 80–100°C for 6–12 hours.

Isolate the product via filtration or extraction, followed by recrystallization (ethanol/water).

Confirm purity using HPLC or TLC (>95% purity typical).

Optimization : Substituents on the aldehyde (e.g., dimethylamino group) influence reaction efficiency. Electron-donating groups like -NMe₂ enhance cyclization rates compared to electron-withdrawing substituents .

Q. How is the compound structurally characterized in academic research?

Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : Resolves conformation (flattened boat dihydropyrimidine ring), hydrogen-bonding networks (N–H⋯O/S interactions), and disorder in flexible groups (e.g., ethyl ester) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester -CH₂CH₃), δ 2.3–2.5 ppm (C6-methyl), δ 3.0–3.2 ppm (NMe₂ protons).
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, thiocarbonyl (C=S) at ~180 ppm.
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹).

Note : Disorder in ethyl groups (occupancy refinement) and enantiomeric resolution (R/S configurations) require careful crystallographic analysis .

Advanced Research Questions

Q. What factors influence regioselectivity in the Biginelli synthesis of analogous dihydropyrimidinones?

Methodological Answer : Regioselectivity is governed by:

  • Substituent electronic effects : Electron-donating groups (e.g., -NMe₂) on the aldehyde stabilize intermediates, favoring 4-aryl substitution.
  • Catalyst choice : Lewis acids (e.g., FeCl₃) accelerate cyclization by polarizing carbonyl groups, while protic acids (e.g., HCl) favor protonation of intermediates.
  • Solvent polarity : Polar solvents (acetic acid) stabilize charged transition states, enhancing reaction rates.

Contradiction analysis : Substituents like -CF₃ (electron-withdrawing) may reduce yields compared to -NMe₂, requiring longer reaction times .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Methodological Answer : Comparative pharmacological studies reveal:

  • Thioxo vs. oxo groups : The 2-thioxo moiety enhances hydrogen-bonding with biological targets (e.g., enzymes) compared to 2-oxo derivatives, improving binding affinity .
  • Aryl substituents : The 4-(dimethylamino)phenyl group increases lipophilicity and membrane permeability, potentially enhancing bioavailability.
  • Methyl vs. bulkier groups : C6-methyl minimizes steric hindrance, allowing better interaction with active sites.

Q. Experimental design :

Synthesize analogs with varied substituents (e.g., -CN, -F, -OCH₃).

Test in vitro bioactivity (e.g., antimicrobial assays, enzyme inhibition).

Corrogate structure-activity relationships (SAR) using computational docking .

Q. What challenges arise in resolving hydrogen-bonding networks in crystal structures of such compounds?

Methodological Answer : Challenges include :

  • Disordered solvent molecules : Co-crystallized water or ethanol disrupts symmetry, requiring SQUEEZE (PLATON) or occupancy refinement.
  • Weak intermolecular interactions : N–H⋯S bonds (2.8–3.2 Å) are less directional than N–H⋯O, complicating electron density mapping.
  • Enantiomeric packing : R/S enantiomers may form racemic or conglomerate crystals, necessitating Flack parameter analysis .

Q. Resolution strategy :

  • Collect high-resolution data (Mo Kα, λ = 0.71073 Å) at low temperature (100 K).
  • Apply restraints/constraints for disordered regions (e.g., ethyl groups) .

Q. How can contradictory data on biological activity across similar derivatives be addressed?

Methodological Answer : Root causes of contradictions :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or bacterial strains (Gram+ vs. Gram−).
  • Solubility issues : Dimethylamino substituents improve aqueous solubility, masking true activity in hydrophobic assays.

Q. Mitigation approaches :

Standardize assay protocols (e.g., MIC determination per CLSI guidelines).

Use computational ADMET models to predict bioavailability and solubility.

Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.